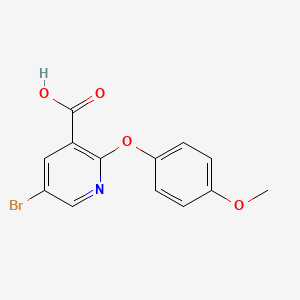
5-Bromo-2-(4-methoxyphenoxy)nicotinic acid
描述
5-Bromo-2-(4-methoxyphenoxy)nicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine atom at the 5-position and a 4-methoxyphenoxy group at the 2-position of the nicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid typically involves the following steps:
-
Etherification: : The 2-position of the nicotinic acid is functionalized with a 4-methoxyphenoxy group. This can be done via a nucleophilic aromatic substitution reaction where 4-methoxyphenol reacts with 2-chloronicotinic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like DMF or DMSO.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted nicotinic acids with various functional groups.
科学研究应用
Chemistry
In organic synthesis, 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid serves as a versatile intermediate for the construction of more complex molecules. Its bromine atom and methoxyphenoxy group provide reactive sites for further functionalization.
Biology
The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Modifications to its structure can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the material science industry, this compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenoxy)nicotinic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-(4-hydroxyphenoxy)nicotinic acid: The methoxy group is replaced with a hydroxy group, potentially altering its chemical properties and interactions.
5-Bromo-2-(4-methoxyphenyl)nicotinic acid: The phenoxy group is replaced with a phenyl group, which may affect its solubility and reactivity.
Uniqueness
5-Bromo-2-(4-methoxyphenoxy)nicotinic acid is unique due to the combination of its bromine atom and methoxyphenoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions in synthetic and biological applications, making it a valuable compound for research and development.
属性
IUPAC Name |
5-bromo-2-(4-methoxyphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-18-9-2-4-10(5-3-9)19-12-11(13(16)17)6-8(14)7-15-12/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGMDXUSEQEOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B7879137.png)


![2-[2-(3-Bromophenyl)acetamido]acetic acid](/img/structure/B7879164.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7879176.png)



